cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Description
cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 2-methoxybenzoyl group at position 2 in a cis-configuration.
Properties
IUPAC Name |
(1R,2S)-2-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKNKDVVOXIHBR-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641346 | |
| Record name | (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-61-5 | |
| Record name | (1R,2S)-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid, with the molecular formula C15H18O4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature and research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group. Its unique structural characteristics influence its reactivity and interactions within biological systems. The compound is classified as chiral, which may affect its pharmacological properties due to the presence of two enantiomers.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 733742-61-5 |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. Preliminary studies suggest that it may interact with specific receptors involved in inflammatory responses, although detailed kinetic studies are required to quantify these interactions accurately .
The mechanism of action for this compound likely involves its interaction with various molecular targets, including enzymes and receptors. The methoxybenzoyl group plays a crucial role in binding affinity and specificity, influencing how the compound modulates biological pathways. It has been shown to potentially inhibit certain inflammatory pathways by affecting the activity of pro-inflammatory cytokines .
Antimicrobial Activity
In addition to anti-inflammatory effects, this compound has been investigated for antimicrobial properties . Studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action in this context.
Study on Inflammatory Response
A study aimed at evaluating the impact of this compound on inflammatory markers in vitro demonstrated promising results. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Efficacy Assessment
Another research effort assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated that it exhibited moderate activity against Gram-positive bacteria, with an inhibition zone diameter ranging from 10 to 15 mm depending on concentration.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Different position of methoxy group; potential variation in biological activity. |
| Cis-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O4 | Variation in methoxy position; may exhibit distinct pharmacological properties. |
| 4-(Methoxybenzoyl)cyclohexane-1-carboxylic acid | C15H18O3 | Lacks the cis configuration; could show different reactivity patterns. |
This comparison highlights how structural variations can influence biological activity and pharmacological profiles among similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid with derivatives differing in substituent type, position, or ring structure. Key properties such as molecular weight, substituent effects, and physicochemical data are highlighted.
Substituent Effects on Physicochemical Properties
- Electronic Effects : Methoxy (electron-donating) and carboxylic acid (electron-withdrawing) groups create a polarized structure, enhancing solubility in polar solvents. Methylenedioxy derivatives (C₁₅H₁₆O₅) exhibit higher density (1.335 g/cm³) and melting points (152–154°C) due to increased molecular rigidity .
- Sulfur-Containing Derivatives: Thiomethyl and methylthio groups introduce sulfur atoms, which may alter redox behavior or metabolic stability.
Pharmacological Implications
While direct data on the target compound are lacking, cicloxilic acid (cis-2-hydroxy-2-phenylcyclohexanecarboxylic acid) serves as a benchmark. Its choleretic activity highlights the importance of the carboxylic acid group and cyclohexane backbone in hepatic function modulation . Structural analogs with methoxy or sulfur-containing groups may exhibit modified bioavailability or target specificity.
Preparation Methods
Friedel-Crafts Acylation Method
The Friedel-Crafts acylation method is a common approach for synthesizing benzoyl derivatives, including cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid. This method involves the reaction between cyclohexane derivatives and 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
$$
\text{Cyclohexane derivative} + \text{2-Methoxybenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound}
$$
- Catalyst: AlCl₃
- Solvent: Dichloromethane or carbon tetrachloride
- Temperature: 0–25°C
- Time: 6–12 hours
- High efficiency in forming carbon-carbon bonds.
- Functional group introduction is facilitated.
- Requires careful control of temperature to prevent side reactions.
- Purification steps are necessary to isolate the cis-isomer.
Epimerization Techniques
Epimerization is employed to convert trans-isomers into cis-isomers. This process involves heating cyclohexanecarboxylic acid derivatives in the presence of a base, such as potassium hydroxide (KOH), in an organic solvent.
Reaction Scheme:
$$
\text{Trans-isomer} \xrightarrow{\text{KOH, Heat}} \text{Cis-isomer}
$$
- Base: KOH or NaH
- Temperature: 130–220°C
- Solvent: Ethylene glycol or dimethyl sulfoxide (DMSO)
- Time: 4–8 hours
- High purity of cis-isomer (up to 98–99%).
- Single-step conversion.
- Requires high temperatures, which may degrade sensitive functional groups.
- Industrial scalability can be limited due to energy consumption.
Catalytic Hydrogenation
Catalytic hydrogenation is another method to achieve stereoselective synthesis of cis-isomers. This involves reducing cyclohexanecarboxylic acid derivatives using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Reaction Scheme:
$$
\text{Cyclohexanecarboxylic acid derivative} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{cis-form}
$$
- Catalyst: Pd/C or PtO₂
- Pressure: 1–5 atm
- Solvent: Ethanol or methanol
- Temperature: 25–50°C
- Selective for cis-isomers under optimized conditions.
- Mild reaction conditions compared to epimerization.
- Requires expensive catalysts.
- Purity depends on reaction monitoring and catalyst quality.
Reflux Method with Potassium Hydroxide
Heating cyclohexanecarboxylic acid derivatives under reflux with potassium hydroxide in ethylene glycol has been reported as an effective method for isolating cis-isomers.
Reaction Scheme:
$$
\text{Cyclohexanecarboxylic acid derivative} \xrightarrow{\text{KOH, Reflux}} \text{Cis-isomer}
$$
- Base: KOH
- Temperature: Reflux temperature (~150°C)
- Solvent: Ethylene glycol
- Time: 6 hours
- Simple setup.
- High yield of cis-isomer.
- Limited by solvent compatibility with reactants.
- Requires post-reaction purification.
Data Table Summary
| Method | Catalyst/Base | Solvent | Temperature (°C) | Time | Purity (%) | Advantages | Challenges |
|---|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | Dichloromethane | 0–25 | 6–12 hours | ~95 | Efficient bond formation | Side reactions |
| Epimerization | KOH/NaH | Ethylene glycol | 130–220 | 4–8 hours | ~98–99 | High purity | High energy consumption |
| Catalytic Hydrogenation | Pd/C | Ethanol | 25–50 | 3–6 hours | ~97 | Mild conditions | Expensive catalysts |
| Reflux with KOH | KOH | Ethylene glycol | ~150 | ~6 hours | ~96 | Simple setup | Solvent limitations |
Q & A
Q. What are the established synthetic routes for cis-2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid?
The compound is synthesized via esterification of cyclohexane-1-carboxylic acid derivatives under acidic catalysis. A typical method involves refluxing with methanol and an acid catalyst (e.g., H₂SO₄) to achieve the cis-configuration. Multi-step routes may include Friedel-Crafts acylation to introduce the 2-methoxybenzoyl group, followed by stereochemical control via chiral resolution or asymmetric synthesis .
Q. Which spectroscopic techniques are critical for confirming its structure and stereochemistry?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for assigning the cyclohexane ring conformation and substituent positions. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid and ester). X-ray crystallography or chiral HPLC can resolve cis/trans isomerism and confirm absolute configuration .
Q. How does the cis-configuration influence its chemical reactivity?
The spatial arrangement of the 2-methoxybenzoyl and carboxylic acid groups affects steric hindrance and electronic interactions. For example, the proximity of the methoxy group (electron-donating) can stabilize intermediates in nucleophilic acyl substitutions, while the carboxylic acid enables hydrogen bonding in catalytic processes .
Advanced Research Questions
Q. What strategies optimize stereochemical purity during synthesis?
Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to favor cis-isomer formation. Reaction conditions (temperature, solvent polarity) can influence diastereomeric ratios. Post-synthesis purification via recrystallization or chiral stationary-phase HPLC ensures >98% stereochemical purity .
Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro) alter biological interactions?
Substituents on the benzoyl group modulate electron density and binding affinity. The 2-methoxy group enhances π-π stacking with aromatic residues in enzyme active sites, while electron-withdrawing groups (e.g., fluoro in analogs) may improve metabolic stability. Comparative studies using analogs (e.g., 4-fluoro or nitro derivatives) reveal structure-activity relationships .
Q. How to address contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurities in stereoisomeric mixtures. Validate purity via HPLC and replicate assays under standardized conditions. Computational docking studies can clarify interactions with targets like cyclooxygenase or kinases .
Q. What methodologies resolve ambiguities in NMR data due to dynamic ring puckering?
Variable-temperature NMR and 2D techniques (e.g., NOESY) distinguish between axial/equatorial substituent orientations. Density Functional Theory (DFT) calculations predict low-energy conformers, corroborating experimental data .
Q. How to design derivatives for enhanced pharmacokinetic properties?
Modify the carboxylic acid to prodrug esters (e.g., ethyl ester) for improved membrane permeability. Introduce fluorinated groups (e.g., trifluoromethyl) to enhance metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays) guides iterative optimization .
Methodological Recommendations
- Stereochemical Analysis: Combine X-ray crystallography with circular dichroism (CD) for unambiguous configuration assignment .
- Reaction Optimization: Employ Design of Experiments (DoE) to assess the impact of temperature, catalyst loading, and solvent polarity on yield and diastereoselectivity .
- Biological Assays: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
